molecular formula C20H23NO B073647 (Z)-10-Hydroxyamitriptyline CAS No. 1159-82-6

(Z)-10-Hydroxyamitriptyline

カタログ番号: B073647
CAS番号: 1159-82-6
分子量: 293.4 g/mol
InChIキー: GHWBJXOKAFHZAI-ATVHPVEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-10-Hydroxyamitriptyline is a pharmacologically active metabolite of amitriptyline, a tricyclic antidepressant (TCA). It is formed via cytochrome P450-mediated hydroxylation of the parent drug, primarily by CYP2D6 and CYP2C19 enzymes . This metabolite retains some of the parent compound’s therapeutic activity but exhibits distinct pharmacokinetic and pharmacodynamic properties. Its stereospecific (Z)-configuration is critical for its binding affinity to neurotransmitter receptors, particularly serotonin and norepinephrine transporters .

Urinary excretion studies indicate that this compound accounts for a minor fraction (~5–10%) of total amitriptyline metabolites, with 10-hydroxynortriptyline being the predominant metabolite (40% of the administered dose) . The compound’s synthesis has been optimized using engineered P450BM3 enzymes, achieving scalable yields under controlled conditions .

準備方法

合成ルートと反応条件: ブロモベンゼン-13C6は、すべての6つの炭素原子が炭素-13同位体であるベンゼン-13C6を臭素化する反応によって合成されます。 臭素化プロセスは通常、塩化アルミニウムまたは臭化鉄などのルイス酸触媒の存在下で臭素を使用します 。反応は、水素原子を臭素原子で選択的に置換することを確実にするために、制御された条件下で行われます。

工業的生産方法: ブロモベンゼン-13C6の工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。プロセスには、臭素の慎重な取り扱いと、収率と純度を最大化するための効率的な触媒系を使用することが含まれます。次に、生成物は蒸留または再結晶によって精製され、目的の同位体純度が達成されます。

化学反応の分析

反応の種類: ブロモベンゼン-13C6は、さまざまな種類の化学反応を起こします。これには以下が含まれます。

    置換反応: 臭素原子が他の求核剤で置き換わる求核置換反応に参加できます。

    カップリング反応: 鈴木反応などのパラジウム触媒カップリング反応で、炭素-炭素結合を形成するために一般的に使用されます。

    グリニャール反応: ブロモベンゼン-13C6は、次にさまざまな求電子剤と反応できるグリニャール試薬であるフェニルマグネシウムブロマイドに変換できます。

一般的な試薬と条件:

    求核置換: 水溶液またはアルコール溶液中の水酸化ナトリウムまたは水酸化カリウム。

    鈴木カップリング: パラジウム触媒、塩基(例:炭酸カリウム)、およびボロン酸。

    グリニャール試薬の形成: 乾燥エーテル中のマグネシウム粉末。

主な生成物:

    置換反応: フェノールまたはアニリン誘導体などの使用された求核剤によって異なります。

    カップリング反応: ビアリール化合物。

    グリニャール反応: 求電子剤によって、アルコール、カルボン酸、またはケトン。

科学的研究の応用

Clinical Applications

1. Treatment of Major Depressive Disorder (MDD)
(Z)-10-Hydroxyamitriptyline is primarily researched for its role in enhancing the therapeutic effects of amitriptyline in patients with MDD. Studies indicate that higher plasma concentrations of this compound correlate with positive psychiatric outcomes, as measured by the Global Assessment of Functioning (GAF) scale . This suggests that monitoring levels of this metabolite can provide insights into treatment efficacy and patient management.

2. Pharmacogenomic Testing
Pharmacogenomic testing can identify patients who may benefit most from amitriptyline therapy based on their metabolic profiles. Variations in cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, influence the metabolism of amitriptyline and its metabolites, including this compound. Understanding these genetic factors can help tailor antidepressant therapy to individual needs, potentially reducing adverse effects and improving efficacy .

Analytical Methodologies

1. Spectrophotometric Techniques
Various analytical methods have been developed to quantify this compound in biological samples. For instance, spectrophotometric methods utilizing charge transfer complexes have shown high precision in measuring amitriptyline and its metabolites . These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies.

2. High-Performance Liquid Chromatography (HPLC)
HPLC coupled with mass spectrometry is a widely used technique for the quantification of this compound in plasma samples. This method provides high sensitivity and specificity, allowing for accurate determination of drug levels in clinical settings . For example, one study described a method using a monolithic C18 column that achieved excellent separation and quantification of amitriptyline metabolites .

Methodology Technique Application
SpectrophotometryCharge Transfer Complex FormationQuantitative analysis in pharmaceutical formulations
HPLCMass SpectrometryTherapeutic drug monitoring

Environmental Impact

Research has also highlighted the environmental persistence of tricyclic antidepressants, including amitriptyline and its metabolites like this compound. These compounds have been detected in wastewater and surface runoff, raising concerns about their ecological impact and potential risks to public health . Understanding their environmental behavior is essential for developing strategies to mitigate their presence in ecosystems.

Case Studies

1. Clinical Efficacy Study
In a double-blind trial comparing amitriptyline with phenelzine, researchers measured plasma levels of amitriptyline and its hydroxymetabolites, including this compound. The study found significant correlations between serum concentrations and clinical outcomes, supporting the utility of pharmacokinetic monitoring in optimizing treatment regimens .

2. Pharmacogenetic Analysis
A study involving hospitalized patients assessed the effects of pharmacogenetic variations on the metabolism of amitriptyline. Results indicated that patients with specific CYP2D6 phenotypes exhibited different metabolite profiles, including varying levels of this compound, which influenced their response to treatment .

作用機序

ブロモベンゼン-13C6の作用機序は、主に標識化合物の役割に関連しています。炭素-13同位体は、さまざまなシステムにおける化合物の追跡と定量を可能にします。生物学的システムでは、代謝経路とベンゼン誘導体の運命を研究するために使用できます。同位体標識は、化合物の化学反応性を大幅に変化させませんが、核磁気共鳴分光法などの技術を使用して、その挙動を監視するための手段を提供します。

類似化合物との比較

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The table below compares (Z)-10-Hydroxyamitriptyline with key analogues:

Compound Molecular Formula Molecular Weight Key Functional Groups Role
This compound C₂₀H₂₃NO 293.40 g/mol Hydroxyl group at C10, tertiary amine Active metabolite of amitriptyline
Amitriptyline C₂₀H₂₃N 277.40 g/mol Tertiary amine, tricyclic core Parent TCA, serotonin/norepinephrine reuptake inhibitor
Nortriptyline C₁₉H₂₁N 263.38 g/mol Secondary amine, demethylated form Primary active metabolite of amitriptyline
Amitriptyline N-Oxide C₂₀H₂₃NO 293.40 g/mol Oxidized tertiary amine Inactive metabolite
(Z)-10-Hydroxynortriptyline C₁₉H₂₁NO 279.38 g/mol Hydroxyl group at C10, secondary amine Major metabolite of nortriptyline

Key Observations :

  • Nortriptyline lacks the methyl group on the side chain, increasing its selectivity for norepinephrine reuptake inhibition .
  • Amitriptyline N-Oxide is pharmacologically inert due to its oxidized amine moiety .

Pharmacokinetic Comparison

Parameter This compound Amitriptyline Nortriptyline 10-Hydroxynortriptyline
Bioavailability Not quantified ~50% ~50% ~60% (estimated)
Half-life (t₁/₂) 15–20 hours 10–28 hours 18–44 hours 12–24 hours
Urinary Excretion ~5–10% of dose <1% ~10% ~40%
Plasma Protein Binding 90–95% 95% 93–95% 85–90%

Key Findings :

  • Nortriptyline’s extended half-life correlates with its sustained therapeutic effects in depression .
  • Urinary recovery data highlight 10-hydroxynortriptyline as the primary excretion pathway for amitriptyline .

Analytical Differentiation

High-performance liquid chromatography (HPLC) methods are critical for distinguishing these compounds due to structural similarities. For example:

  • Retention Times: Amitriptyline: 1.0 (relative retention time) . Nortriptyline: 0.60 . this compound: Not explicitly listed but elutes after nortriptyline due to higher polarity .
  • Detection Limits :
    • Amitriptyline and metabolites are detectable at concentrations as low as 0.05 µg/mL in urine using gradient elution .

Pharmacodynamic Activity

Compound SERT Inhibition NET Inhibition Anticholinergic Activity
This compound Moderate Weak Low
Amitriptyline Strong Moderate High
Nortriptyline Weak Strong Moderate

Mechanistic Insights :

  • Amitriptyline’s strong anticholinergic effects contribute to its adverse effect profile (e.g., dry mouth, constipation), which is mitigated in its metabolites .
  • This compound’s moderate SERT inhibition may explain residual antidepressant activity in patients with rapid amitriptyline metabolism .

Regulatory and Quality Control Considerations

Pharmacopeial standards (e.g., USP) specify impurity thresholds for amitriptyline and related compounds:

  • Amitriptyline Related Compound A (dibenzosuberone): NMT 0.15% .
  • Amitriptyline Related Compound B (amitriptynol): NMT 0.15% .

生物活性

(Z)-10-Hydroxyamitriptyline is a significant metabolite of the tricyclic antidepressant amitriptyline, primarily known for its role in the treatment of major depressive disorder and various chronic pain conditions. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and clinical implications.

  • Chemical Formula : C20H23NO
  • Molecular Weight : 293.4 g/mol
  • Isomeric Forms : Exists as (Z)-(+)-10-hydroxyamitriptyline and (Z)-(-)-10-hydroxyamitriptyline, which are enantiomers with distinct biological activities.

Metabolism and Pharmacokinetics

This compound is produced through the hydroxylation of amitriptyline, primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. This metabolic pathway is crucial as it influences the pharmacokinetics of both amitriptyline and its metabolites.

Table 1: Key Enzymes Involved in Metabolism

EnzymeRole in Metabolism
CYP2D6Major enzyme for hydroxylation of amitriptyline
CYP3A4Contributes to further metabolic transformations

Biological Activity

The biological activity of this compound is closely linked to its effects on neurotransmitter systems, particularly serotonin and norepinephrine. It inhibits the reuptake of these neurotransmitters, contributing to its antidepressant effects. Research indicates that higher plasma levels of this metabolite correlate with improved clinical outcomes in patients experiencing depressive episodes.

  • Serotonergic Pathway : Inhibition of serotonin reuptake enhances serotonergic neurotransmission.
  • Noradrenergic Pathway : Similar inhibition occurs for norepinephrine, contributing to mood elevation.
  • Receptor Interactions : Studies suggest this compound may interact with various neurotransmitter receptors, influencing overall pharmacological efficacy.

Clinical Implications

This compound serves not only as a metabolite but also as a potential biomarker for treatment efficacy in depression. The variability in its metabolism due to genetic polymorphisms in CYP2D6 can significantly affect therapeutic outcomes.

Case Study Insights

A study involving patients treated with amitriptyline highlighted the relationship between serum concentrations of this compound and clinical response:

  • Patient Group : 100 individuals diagnosed with major depressive disorder.
  • Findings : Patients with higher concentrations of this compound showed improved scores on the Hamilton Depression Rating Scale (HDRS), suggesting a direct correlation between metabolite levels and therapeutic effectiveness .

Comparative Analysis with Other Metabolites

The pharmacological profile of this compound can be compared with other metabolites of amitriptyline:

Compound NameStructure TypeUnique Features
AmitriptylineParent CompoundStrong anticholinergic properties; primary antidepressant
NortriptylineMetaboliteMore potent norepinephrine reuptake inhibitor
E-10-HydroxyamitriptylineIsomerDifferent pharmacological profile; linked to poorer outcomes
10-HydroxynortriptylineMetaboliteSimilar metabolic pathway; distinct effects on neurotransmission

Future Research Directions

Further studies are needed to elucidate the full spectrum of biological activities associated with this compound. Areas of interest include:

  • Genetic Studies : Investigating the impact of genetic variations on drug metabolism and efficacy.
  • Longitudinal Studies : Assessing long-term outcomes associated with varying levels of this compound in different populations.
  • Drug Interaction Studies : Exploring how this compound interacts with other medications affecting neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing (Z)-10-Hydroxyamitriptyline in laboratory settings?

  • Methodological Answer : The enzymatic oxidation of amitriptyline using cytochrome P450BM3 variants (e.g., RT2/AP/V78I) is a common approach. A 100 mL scale reaction with 2 µM enzyme and 61.6 mg amitriptyline hydrochloride monohydrate yields 18.7 mg of this compound after silica-gel column chromatography (eluent: CHCl3/MeOH/NH4OH). Validation via HRMS (APCI) confirms the product (observed [M+H⁺] 294.1852 vs. calculated 294.1848) . Alternative metabolic pathways involve intermediates like Benzoyllecgonine-d3, as shown in non-target screening studies .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) are preferred. For HPLC-MS, use a C18 column with a gradient mobile phase (e.g., acetonitrile/0.1% formic acid) and monitor m/z 294.17. NMR (¹H and ¹³C) should align with published spectral data for this compound . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How does this compound function within metabolic pathways of tricyclic antidepressants?

  • Methodological Answer : this compound is a major metabolite of amitriptyline, formed via CYP2D6-mediated hydroxylation. Its clearance is influenced by CYP3A4, particularly in CYP2D6 poor metabolizers. Analytical workflows should integrate in vitro microsomal assays and in vivo pharmacokinetic studies to map metabolic flux .

Q. What stability considerations are critical for storing this compound in research settings?

  • Methodological Answer : Store at -80°C in amber vials to prevent photodegradation. Conduct forced degradation studies under acidic/alkaline, oxidative, and thermal conditions to identify degradation products. Validate stability using HPLC with ≥95% purity thresholds over 6 months .

Q. How is this compound integrated into preclinical pharmacokinetic studies?

  • Methodological Answer : Administer amitriptyline orally or intravenously to animal models (e.g., rodents), and collect plasma/serum at timed intervals. Use LC-MS/MS to quantify this compound levels. Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental analysis .

Advanced Research Questions

Q. How do pharmacogenomic variations in CYP2D6 and CYP3A4 affect this compound formation?

  • Methodological Answer : Genotype participants for CYP2D6 (*3, *4, *5 alleles) and CYP3A4 (*22) polymorphisms. Compare metabolite/parent drug ratios in plasma between extensive and poor metabolizers. Use linear regression to correlate genotype-phenotype relationships, adjusting for covariates like age and comedications .

Q. How can contradictions between in vitro and in vivo metabolic data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise due to protein binding differences or transporter-mediated uptake. Apply physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro intrinsic clearance (e.g., human liver microsomes) with in vivo bioavailability data. Validate models using clinical datasets .

Q. What regulatory challenges arise in validating bioanalytical methods for this compound?

  • Methodological Answer : Follow ICH M10 guidelines for method validation: assess precision (CV ≤15%), accuracy (85–115%), and matrix effects. Include incurred sample reanalysis (ISR) to ensure reproducibility. Document deviations from FDA/EMA guidelines, especially for complex generics .

Q. Can computational models predict (Z)-10-Hydroxyamitrixyline’s interaction with cytochrome P450 isoforms?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities between this compound and CYP2D6/3A4 active sites. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. What strategies improve inter-laboratory reproducibility in quantifying this compound?

  • Methodological Answer : Implement standardized protocols for sample preparation (e.g., solid-phase extraction), instrument calibration, and data normalization. Participate in proficiency testing programs and share raw data via open-access repositories (e.g., Zenodo) to enable cross-validation .

特性

IUPAC Name

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBJXOKAFHZAI-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873787
Record name (Z)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159-82-6, 72402-20-1
Record name 10-Hydroxyamitriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z-10-Hydroxyamitriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-HYDROXYAMITRIPTYLINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。